

Pimodivir: A Technical Overview of Oral Bioavailability and Pharmacokinetics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimodivir (formerly VX-787 or JNJ-63623872) is an investigational antiviral drug specifically targeting the influenza A virus. It functions as a first-in-class, non-nucleoside inhibitor of the polymerase basic protein 2 (PB2) subunit of the viral RNA polymerase complex.[1][2] By binding to the cap-binding domain of PB2, **pimodivir** prevents the virus from utilizing host cell mRNA caps to initiate transcription of its own genome, a critical process known as "cap-snatching".[3][4] This mechanism of action makes it a potent inhibitor of viral replication and provides activity against influenza A strains that are resistant to other classes of antiviral drugs, such as neuraminidase inhibitors.[2] **Pimodivir** is an orally bioavailable compound that has undergone Phase I, II, and III clinical trials.[3][5] This technical guide provides a detailed overview of its oral bioavailability and pharmacokinetic profile based on published clinical data.

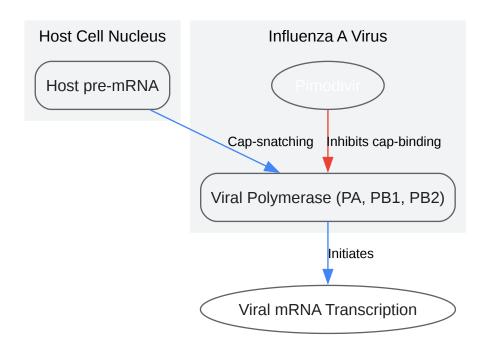
Mechanism of Action: Inhibition of Cap-Snatching

The influenza A virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. For the virus to replicate, it must transcribe its negative-sense RNA genome into messenger RNA (mRNA) that can be translated by the host cell's ribosomes. To accomplish this, the virus utilizes a unique mechanism called "cap-snatching." The PB2 subunit of the viral polymerase recognizes and binds to the 5' cap structure (a 7-methylguanosine cap) of host cell pre-mRNAs. The PA subunit then cleaves the host pre-



mRNA a short distance downstream from the cap. This capped RNA fragment is subsequently used as a primer by the PB1 subunit to initiate the transcription of viral genes.

Pimodivir directly interferes with this process by binding to a highly conserved pocket in the PB2 subunit, the same pocket that recognizes the m7GTP cap of host pre-mRNAs. By occupying this binding site, **pimodivir** competitively inhibits the binding of capped host pre-mRNAs, thereby preventing the initiation of viral transcription and effectively halting viral replication.



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Figure 1: Pimodivir's Mechanism of Action.

Oral Bioavailability

While **pimodivir** is consistently described as an "orally bioavailable" inhibitor of the influenza virus polymerase PB2 subunit, specific quantitative data on its absolute oral bioavailability in humans has not been detailed in the reviewed clinical trial literature.[6] Preclinical studies in animal models may contain this information, but these findings are not readily available in the public domain.

Pharmacokinetics



The pharmacokinetic properties of **pimodivir** have been evaluated in Phase I and Phase II clinical studies in both healthy volunteers and patients with influenza A infection. These studies have characterized its absorption, distribution, metabolism, and excretion profile.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of **pimodivir** observed in clinical trials.

Table 1: Single- and Multiple-Dose Pharmacokinetics of **Pimodivir** in Healthy Volunteers

Parameter	Day 1 (Single Dose, 600 mg)	Day 10 (Multiple Dose, 600 mg BID)
Cmax (ng/mL)	Geometric Mean (CV%)	Geometric Mean (CV%)
3150 (39.1)	3780 (37.6)	
AUC0-12h (ng*h/mL)	Geometric Mean (CV%)	Geometric Mean (CV%)
20100 (45.3)	36800 (41.6)	
Tmax (h)	Median (Range)	Median (Range)
3.0 (1.0-6.0)	2.0 (1.0-4.0)	

Data from a Phase 1 open-label study in healthy volunteers.[7]

Table 2: Pharmacokinetics of **Pimodivir** (600 mg BID) in Combination with Oseltamivir (75 mg BID) in Healthy Volunteers (Day 5)

Parameter	Pimodivir Alone	Pimodivir + Oseltamivir	Geometric Mean Ratio (90% CI)
Cmax (ng/mL)	4080 (32.0)	5110 (73.2)	1.31 (0.92-1.85)
AUC0-12h (ng*h/mL)	32300 (37.2)	33100 (41.8)	1.04 (0.92-1.18)
Cmin (ng/mL)	1580 (47.5)	1570 (48.4)	0.99 (0.87-1.12)
Tmax (h)	3.0 (1.0-4.0)	1.5 (0.5-4.0)	N/A



Data from a Phase 1 open-label study in healthy volunteers.[7]

Table 3: Pharmacokinetics of **Pimodivir** (600 mg BID) in Hospitalized Adults with Influenza A (in Combination with Oseltamivir)

Parameter	Non-elderly (18-64 years)	Elderly (65-85 years)	Geometric Mean Ratio (90% CI)
Cmax (ng/mL)	4197.1 (54.5)	4714.4 (70.1)	1.12 (0.78-1.62)
AUC0-12h (ng*h/mL)	32919.2 (56.9)	38118.8 (74.4)	1.16 (0.78-1.72)
Cmin (ng/mL)	1656.3 (65.9)	1739.3 (79.2)	1.05 (0.67-1.64)

Data from a Phase 2 study in hospitalized patients with influenza A infection (NCT02532283). [8]

Experimental Protocols Phase 1 Open-Label Study in Healthy Volunteers

Study Design: This was a two-part, open-label, randomized, crossover study in healthy adult volunteers.

- Part 1 (Drug-Drug Interaction): Assessed the pharmacokinetic interaction between pimodivir and oseltamivir. Participants received pimodivir 600 mg twice daily for 5 days, oseltamivir 75 mg twice daily for 5 days, and the combination of both.
- Part 2 (Multiple Dose): Assessed the pharmacokinetics of pimodivir after single and multiple doses. Participants received pimodivir 600 mg or placebo twice daily for 10 days.

Key Methodologies:

- Dosing: Oral administration of **pimodivir** tablets.
- Sample Collection: Venous blood samples were collected at pre-dose and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours) on relevant study days.[7]



 Bioanalytical Method: Plasma concentrations of pimodivir were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. The method involved protein precipitation of 50 μL plasma aliquots using a stable isotope-labeled internal standard.[7] The methods were validated according to FDA and EMA guidelines.[7]

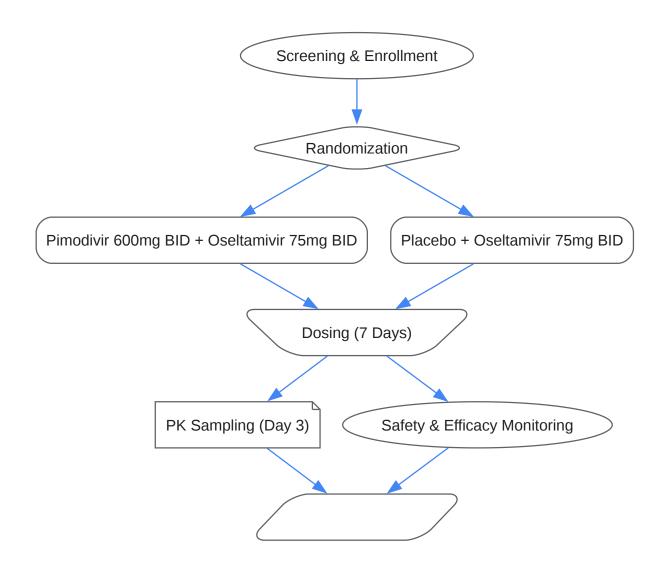
Phase 2 Study in Hospitalized Adults with Influenza A (NCT02532283)

Study Design: A randomized, double-blind, placebo-controlled study to evaluate the pharmacokinetics, safety, and antiviral activity of **pimodivir** in combination with oseltamivir in hospitalized adult and elderly patients with confirmed influenza A infection.[9]

Key Methodologies:

- Patient Population: Hospitalized patients aged 18 years and older with a positive influenza A test.
- Dosing: Participants were randomized to receive either **pimodivir** 600 mg orally twice daily plus oseltamivir 75 mg twice daily, or placebo plus oseltamivir 75 mg twice daily for 7 days.
- Sample Collection: Pharmacokinetic blood samples were collected on Day 3 at pre-dose, and 1, 2, 4, 6, 8, 10, and 12 hours post-dose.[9]
- Bioanalytical Method: Plasma pimodivir concentrations were measured by PRA Health Sciences Bioanalytical Laboratories using a validated, specific, and sensitive liquid chromatography with tandem mass spectrometry (LC-MS/MS) assay. The lower limit of quantification for this assay was 2.00 ng/mL.[3]





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Figure 2: Phase 2 PK Study Workflow.

Conclusion

Pimodivir is an orally bioavailable inhibitor of the influenza A virus PB2 subunit with a well-characterized pharmacokinetic profile in adults, including the elderly. Co-administration with oseltamivir does not result in clinically significant alterations to its overall exposure (AUC), though a modest increase in Cmax has been observed. While the precise oral bioavailability has not been reported, the pharmacokinetic data from clinical trials demonstrate that **pimodivir** achieves systemic concentrations that are associated with antiviral activity. The development of **pimodivir** was halted in late 2021 due to a lack of demonstrated benefit over the standard of care in Phase 3 trials.[5] Nevertheless, the data gathered on its pharmacokinetics and



mechanism of action provide valuable insights for the development of future influenza antivirals targeting the viral polymerase.

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